Magnesium methacrylate

描述

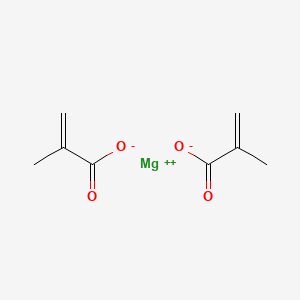

Magnesium methacrylate is an organometallic compound that combines magnesium ions with methacrylate anions. This compound is known for its utility in various industrial and scientific applications due to its unique chemical properties. It is often used in the production of polymers and as a catalyst in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Magnesium methacrylate can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Mg(OH)}_2 + 2 \text{CH}_2=\text{C(CH}_3\text{)COOH} \rightarrow \text{Mg(CH}_2=\text{C(CH}_3\text{)COO}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the use of magnesium chloride and sodium methacrylate. The reaction is carried out in a solvent such as acetonitrile, with the presence of a catalyst like tetraethylammonium bromide. The reaction conditions typically include a temperature of around 80°C and a reflux condenser to maintain the reaction environment .

化学反应分析

Types of Reactions: Magnesium methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in various applications such as coatings and adhesives.

Substitution Reactions: It can react with other acids or bases to form different magnesium salts.

Complexation: It can form complexes with other metal ions, enhancing its utility in catalysis.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or heat.

Substitution: Typically involves acids or bases under mild conditions.

Complexation: Often involves the use of ligands and occurs under ambient conditions.

Major Products:

Poly(this compound): Used in coatings and adhesives.

Magnesium salts: Formed through substitution reactions.

科学研究应用

Biomedical Applications

Magnesium methacrylate is increasingly utilized in biomedical applications due to its bioactive properties. Research has shown that incorporating magnesium ions into hydrogels enhances bone tissue regeneration.

Case Study: Gelatin-Methacrylate Composites

- Study Overview : A study investigated the use of magnesium phosphate hexahydrate (MPC) combined with gelatin-methacrylate (GelMA) to create bioactive composites (GMPCs). The composites were tested for their mechanical strength and bioactivity.

- Findings : The 5 GMPC formulation exhibited superior mechanical properties and enhanced osteogenic capabilities compared to other concentrations. The release of Mg²⁺ ions was found to promote bone tissue regeneration effectively, making GMPCs promising candidates for treating bone defects .

Table 1: Mechanical Properties of GMPCs

| Sample | Compressive Strength (MPa) | Young's Modulus (MPa) |

|---|---|---|

| GelMA | 1.2 | 150 |

| 2.5 GMPC | 3.0 | 300 |

| 5 GMPC | 4.5 | 450 |

| 7.5 GMPC | 3.8 | 400 |

Polymer Processing

In polymer science, this compound serves as a modifier to improve the properties of various polymers, particularly in rubber formulations.

Case Study: Hydrogenated Nitrile Rubber

- Study Overview : Research focused on the effects of adding different amounts of MgMA to hydrogenated nitrile butadiene rubber (HNBR). The goal was to enhance the material's resistance to thermal aging and drilling fluids.

- Findings : The formulation with 8 parts MgMA demonstrated excellent mechanical properties and superior resistance to aging and drilling fluid immersion, indicating that MgMA can significantly improve the performance of HNBR in demanding environments .

Table 2: Mechanical Properties of HNBR with MgMA

| MgMA Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

|---|---|---|---|

| 0 | 20 | 350 | 60 |

| 4 | 25 | 400 | 65 |

| 8 | 30 | 450 | 70 |

| 12 | 28 | 420 | 68 |

Coating Applications

This compound can also be used in protective coatings, particularly against corrosion.

Case Study: Protective Coatings on PMMA Plates

- Study Overview : A study evaluated a magnesium hydroxide coating applied to poly(methyl methacrylate) (PMMA) plates for corrosion resistance.

- Findings : The coating effectively protected PMMA from sulfuric acid attack, demonstrating that magnesium-based coatings can enhance the durability of polymer substrates under harsh conditions .

Future Directions and Research

The ongoing research into this compound highlights its potential across various fields:

- Bone Regeneration : Continued exploration into its use in bone cement formulations could lead to improved clinical outcomes in orthopedic applications.

- Polymer Modifications : Investigating different polymer blends with MgMA may yield materials with tailored properties for specific industrial applications.

- Environmental Resistance : Further studies on protective coatings will help develop more resilient materials for construction and manufacturing.

作用机制

The mechanism by which magnesium methacrylate exerts its effects involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, thereby influencing biochemical pathways. In polymerization reactions, this compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers .

相似化合物的比较

Magnesium acrylate: Similar in structure but with different reactivity due to the absence of the methyl group.

Magnesium polyacrylate: Used in superabsorbent polymers with high water retention capacity.

Magnesium vinyl alcohol: Another magnesium-based compound used in polymer production.

Uniqueness: Magnesium methacrylate is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its biocompatibility also makes it suitable for medical applications, distinguishing it from other magnesium-based compounds.

生物活性

Magnesium methacrylate (MgMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of tissue engineering and regenerative medicine. This article explores the biological activity of MgMA, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a methacrylic ester of magnesium that can be utilized in various biomedical applications due to its biocompatibility and bioactivity. As a component in polymeric materials, it can enhance mechanical properties while providing bioactive ions that are crucial for biological processes.

Biological Activity

1. Osteogenic Properties:

Magnesium ions (Mg²⁺) released from MgMA have been shown to promote osteogenesis, the process by which bone tissue forms. Research indicates that Mg²⁺ plays a vital role in bone metabolism, influencing cellular activities such as proliferation and differentiation of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). A study demonstrated that magnesium-containing hydrogels significantly enhanced bone regeneration in vivo and in vitro, suggesting that these materials could be effective in treating bone defects .

2. Antimicrobial Effects:

The antimicrobial properties of magnesium compounds have also been explored. Studies indicate that Mg²⁺ can disrupt bacterial membranes, particularly against Staphylococcus aureus, a common pathogen associated with infections. The mechanism involves the formation of membrane-active complexes that destabilize bacterial cell membranes, leading to cell death . This property makes MgMA a promising candidate for use in antimicrobial coatings for implants.

Case Studies

-

Gelatin-Methacrylate Composites:

In a recent study, Gelatin-Methacrylate (GelMA) composites incorporating magnesium phosphate showed improved mechanical strength and bioactivity compared to standard GelMA. The 5 GMPC group exhibited the best performance in promoting osteogenic differentiation of mesenchymal stem cells (MSCs) and enhancing bone healing capabilities . -

Dual-Setting Bone Cement:

Another investigation focused on dual-setting cements based on magnesium phosphate combined with poly(2-hydroxyethyl methacrylate) (pHEMA). The study assessed cell viability and lactate dehydrogenase (LDH) release as indicators of cytotoxicity. Results indicated that these materials supported cell proliferation while minimizing cytotoxic effects, highlighting their potential for clinical applications in bone repair .

Table 1: Mechanical Properties of MgMA Composites

| Composite Type | Compressive Strength (MPa) | Elastic Modulus (GPa) | Bioactivity Score |

|---|---|---|---|

| GelMA | 10.5 | 0.8 | High |

| GMPC (5%) | 15.2 | 1.2 | Very High |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | >40 |

| Pseudomonas aeruginosa | >40 |

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying magnesium content in magnesium methacrylate complexes?

- Methodology :

- Atomic Absorption Spectrophotometry (AAS) with lanthanum chloride is widely used to mitigate interference from anions like phosphate. Prepare standard solutions (0.2–0.6 mg Mg/mL) and assay samples via AAS at 285.2 nm. Use a calibration curve for quantification .

- Alternative AAS Protocol : Dissolve samples in hydrochloric acid, dilute with lanthanum solution (20 mL per 100 mL), and measure absorbance. This method emphasizes stepwise dilution and filtration to remove particulates .

- Key Considerations :

- Lanthanum chloride concentration varies between protocols (1 mL vs. 20 mL per 100 mL), which may affect sensitivity. Validate methods with certified reference materials to resolve discrepancies .

Q. How should researchers characterize the structural and thermal properties of this compound copolymers?

- Experimental Design :

- Molecular Weight : Use gel permeation chromatography (GPC) with tetrahydrofuran as the mobile phase (average MW ≈ 200,000 observed in butyl methacrylate copolymers) .

- Thermal Analysis : Measure glass transition temperature (Tg) via differential scanning calorimetry (DSC). For example, a 50/50 butyl/isobutyl methacrylate copolymer exhibits a Tg of 35°C .

- Solubility Profiling : Test solubility in acetone, chloroform, and toluene to infer copolymer composition and crosslinking density .

Advanced Research Questions

Q. What experimental strategies address contradictions between electrochemical and immersion degradation rates in this compound-based materials?

- Case Study :

- Electrochemical Tests : Polarization curves and Nyquist plots revealed that MAO-coated magnesium had a corrosion current (Icorr) of 0.12 µA/cm², significantly lower than pure magnesium (2.5 µA/cm²) .

- Immersion Tests : After 14 days, MAO-coated samples showed minimal pitting vs. severe corrosion in pure magnesium. However, localized degradation under immersion may contradict uniform electrochemical predictions due to variable environmental factors (e.g., pH, chloride ions) .

- Resolution Strategy :

- Combine electrochemical impedance spectroscopy (EIS) with long-term immersion in simulated physiological fluids (e.g., SBF). Monitor pH changes and corrosion product composition via SEM-EDS to reconcile discrepancies .

Q. How can optimal experimental design principles enhance QSPR models for predicting methacrylate copolymer properties?

- Methodological Framework :

- D-Optimal Design : Select polymers with diverse substituents (e.g., alkyl chain length) to maximize model robustness. For example, a database of 30 acrylate/methacrylate polymers improved Tg prediction accuracy by 15% .

- Uniform Design : Ensure coverage of the chemical space by evenly distributing variables (e.g., monomer ratios, crosslinker concentrations) .

- Validation :

- Use leave-one-out cross-validation and external datasets to assess model generalizability. Report R² > 0.85 and RMSE < 5°C for Tg predictions .

Q. What statistical approaches are critical for analyzing cytotoxicity data in this compound biomaterial studies?

- Protocol :

- Two-Sample t-Test : Compare cell viability between experimental groups (e.g., MAO-coated vs. uncoated magnesium) using software like SAS 9.1. Ensure sample sizes ≥6 per group to achieve power >0.8 .

- Data Normalization : Express cytotoxicity as % viability relative to negative controls. Report IC50 values with 95% confidence intervals .

Q. Data Contradiction Analysis

Q. How do variations in lanthanum chloride concentration impact magnesium quantification accuracy?

- Evidence Comparison :

| Parameter | USP Method | Alternative Protocol |

|---|---|---|

| Lanthanum Solution | 1 mL per 100 mL final volume | 20 mL per 100 mL final volume |

| Sample Prep | Acid digestion at 550°F | Hydrochloric acid dissolution |

| Detection Limit | 0.2 mg/mL | 0.1 mg/mL |

- Resolution : Higher lanthanum concentrations may improve detection limits but risk precipitate formation. Validate with spike-recovery experiments (target: 95–105% recovery) .

Q. Methodological Recommendations

- Degradation Studies : Pair electrochemical tests with long-term immersion in biorelevant media (e.g., Hank’s solution) and micro-CT imaging to assess bulk vs. surface degradation .

- Computational Modeling : Integrate QSPR with molecular dynamics simulations to predict copolymer-water interactions and degradation pathways .

属性

IUPAC Name |

magnesium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBOAIYHPIPCBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221184 | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7095-16-1 | |

| Record name | Magnesium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007095161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。